1-(3,4,5-Trifluorophenyl)propan-2-one
Description
1-(3,4,5-Trifluorophenyl)propan-2-one is a fluorinated aromatic ketone with a propan-2-one backbone substituted by a phenyl ring bearing fluorine atoms at the 3-, 4-, and 5-positions. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing effects of fluorine, which influence reactivity and physical properties.
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5(13)2-6-3-7(10)9(12)8(11)4-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBXUBXXKZXBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4,5-Trifluorophenyl)propan-2-one can be synthesized through several organic synthesis methods. One common route involves the Friedel-Crafts acylation of 3,4,5-trifluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trifluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3,4,5-trifluorophenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets. The exact pathways involved can vary based on the specific biological context and target molecules.
Comparison with Similar Compounds
Structural Isomerism: 2,4,5-Trifluorophenyl vs. 3,4,5-Trifluorophenyl Substitution
The positional isomer 1-(2,4,5-Trifluorophenyl)propan-2-one (CAS 1305324-02-0) serves as a key analog. Differences in fluorine substitution patterns impact molecular symmetry and properties:
- Molecular Weight : 188.149 g/mol .
- Physical State : Liquid at room temperature, with 97% purity .
- Synthesis and Applications : Used in laboratory settings, likely as a precursor for fluorinated intermediates.
However, experimental data for the 3,4,5-isomer is unavailable in the provided evidence.
Substituent Effects: Trifluoromethyl vs. Fluorine
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-27-9) highlights the impact of bulkier substituents:
- Molecular Formula : C₁₀H₈F₄O.
- Molecular Weight : 220.16 g/mol.
- Predicted Properties : Density (1.268±0.06 g/cm³) and boiling point (198.4±35.0°C) are higher than trifluorophenyl analogs due to the trifluoromethyl group’s electronegativity and steric bulk .
Key Research Findings
Positional Isomerism : The 2,4,5-trifluorophenyl isomer’s liquid state suggests lower intermolecular forces compared to the hypothetical 3,4,5-isomer, which may exhibit higher crystallinity .
Substituent Impact : Trifluoromethyl groups significantly elevate boiling points and densities compared to fluorine-only substituents, as seen in the 3-fluoro-5-CF₃ analog .
Biological Activity
1-(3,4,5-Trifluorophenyl)propan-2-one (CAS No. 1305324-03-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H7F3O
- Molecular Weight : 188.15 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(=O)CC1=CC(F)=C(F)C(F)=C1
The compound features a trifluorophenyl group attached to a propan-2-one backbone, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl groups enhance lipophilicity and electron-withdrawing properties, which can influence enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in inflammatory pathways. Studies have shown that it can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various bacterial strains. In vitro studies have reported effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate its potential as an antibacterial agent, particularly against resistant strains.
Antitumor Activity
The compound has also been investigated for its antitumor effects. A study by Al-Suwaidan et al. (2016) highlighted that derivatives of similar compounds exhibited cytotoxic effects on various cancer cell lines. This suggests that this compound may also possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.
Case Studies
Antimicrobial Efficacy : A study conducted by Pandey et al. (2009) evaluated the antimicrobial efficacy of several derivatives of this compound against clinical isolates. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria.
Antitumor Screening : In a screening study for antitumor activity, compounds related to this compound were tested against human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, thereby supporting their development as potential anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
